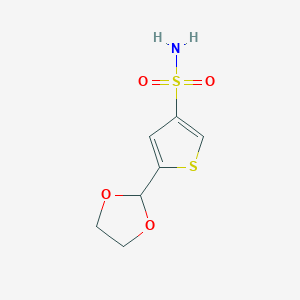

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

Description

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide is a heterocyclic compound featuring a thiophene ring substituted at position 5 with a 1,3-dioxolane group and at position 3 with a sulfonamide moiety. The 1,3-dioxolane ring, an acetal derivative, enhances solubility in organic solvents and may act as a protecting group for carbonyl functionalities during synthesis .

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVBIRQMHQOAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CS2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide and dioxolane precursors. . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Numerous studies have indicated that thiophene derivatives, including 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. The compound's ability to interfere with angiogenesis and modulate key signaling pathways such as Akt and PKA has been highlighted in various patents and research articles .

Mechanism of Action:

The anticancer effects are often attributed to the compound's role as an inhibitor of carbonic anhydrase, which is crucial for maintaining pH balance in tumors. By inhibiting this enzyme, the compound can disrupt the acidic microenvironment that facilitates tumor growth and metastasis .

Case Studies:

In vitro studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutics like Doxorubicin. This enhancement is achieved through dual inhibition mechanisms that target both vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein efflux pumps, which are often responsible for drug resistance in cancer cells .

Antimicrobial Properties

Recent research has also explored the antimicrobial potential of thiophene derivatives. The compound has shown promising results against various bacterial strains, indicating its potential use as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Synthesis and Material Science

Building Blocks for Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it suitable for creating more complex molecules with desired properties. The synthesis of this compound can be achieved through various methods involving cyclization and alkylation processes .

Applications in Sensors:

Thiophene derivatives are also being investigated for their application in electronic devices and sensors due to their conductive properties. The incorporation of sulfonamide groups enhances solubility and stability, making these compounds suitable for use in organic electronics .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth via modulation of signaling pathways | Effective against various cancer cell lines; enhances Doxorubicin efficacy |

| Antimicrobial Activity | Potential use against antibiotic-resistant strains | Demonstrated activity against multiple bacterial species |

| Organic Synthesis | Versatile building block for complex molecules | Facilitates further functionalization; applicable in diverse synthetic routes |

| Material Science | Use in electronic devices and sensors | Exhibits conductive properties; suitable for organic electronics |

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, which are crucial in binding to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key analogs include derivatives with acyl groups at position 2 of the thiophene ring instead of the sulfonamide at position 3. These analogs, such as:

- 5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene ()

- 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene ()

Differ in substituents and functional groups, leading to distinct physicochemical and biological profiles.

Table 1: Molecular and Functional Comparison

Physicochemical Properties

- Solubility : The sulfonamide group in the target compound enhances polar interactions, favoring solubility in aqueous or polar solvents. In contrast, acyl derivatives (e.g., and ) are more lipophilic due to aromatic and alkoxy groups, favoring organic solvents.

- Stability : The 1,3-dioxolane group is acid-labile, common to all analogs. Sulfonamides are generally stable under physiological conditions but may hydrolyze under strong acidic/basic conditions. Acyl derivatives are prone to hydrolysis in basic environments.

Research Findings and Gaps

Biological Activity

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its structural features that incorporate a thiophene ring, a sulfonamide group, and a dioxolane moiety. This unique combination suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.27 g/mol. The presence of the sulfonamide functional group (–SO₂NH₂) is significant for its biological interactions, enhancing the compound's solubility and reactivity with biological nucleophiles.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of carbonic anhydrases (CAs), which are targets for cancer therapy.

- Anticancer Activity : Compounds with thiophene and sulfonamide moieties have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Anticancer Studies

Recent studies have evaluated the anticancer potential of related compounds incorporating thiophene and sulfonamide structures. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 4.52 | Apoptosis induction |

| This compound | HCT116 | 1.54 | EGFR inhibition |

| This compound | MCF7 | 2.38 | Cell cycle arrest |

These values indicate significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess strong anticancer properties.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated efficacy against various pathogens. The presence of the thiophene ring is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.

Case Studies

Several case studies have highlighted the biological relevance of thiophene derivatives:

- Inhibition of Carbonic Anhydrases : A study focused on saccharide-modified thiadiazole sulfonamides showed promising results in inhibiting carbonic anhydrases II and IX with IC50 values ranging from 29.0 nM to 1403.1 nM . This suggests that similar modifications to this compound could enhance its enzyme inhibitory properties.

- Cytotoxicity Assessment : In vitro assessments using SRB assays on various cancer cell lines indicated that compounds with similar structural features effectively induce cytotoxicity without adversely affecting normal cells . This selectivity is crucial for developing therapeutic agents.

Future Directions

Further research is necessary to fully elucidate the pharmacological profiles of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific cancer types or pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide, and how can yield be optimized?

- Methodology :

- Thiophene Core Formation : Use the Gewald reaction, combining ketones, α-cyanoesters, and sulfur under acidic conditions to construct the thiophene ring .

- Dioxolane Introduction : React ethylene glycol with a carbonyl precursor (e.g., aldehyde/ketone) under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring .

- Sulfonamide Functionalization : Treat intermediate sulfonyl chlorides with amines (e.g., ammonia or primary amines) in anhydrous dichloromethane or THF .

- Optimization : Control temperature (e.g., reflux for thiophene formation), use Lewis acids (AlCl₃ for Friedel-Crafts acylation), and employ high-purity solvents (DMF, THF) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- NMR/FT-IR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and sulfonamide S=O stretches (~1350 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond angles (e.g., dioxolane C-O-C ~105°) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .

Advanced Research Questions

Q. How does the sulfonamide group influence bioactivity, and what strategies enhance target selectivity?

- Methodology :

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to assess sulfonamide interactions with enzymes (e.g., carbonic anhydrase), focusing on hydrogen bonding with active-site zinc .

- Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents (e.g., 4-ethylbenzoyl vs. 4-methoxy) and compare IC₅₀ values in enzyme inhibition assays .

- Metabolic Stability : Use hepatic microsome assays to evaluate oxidative degradation of the dioxolane ring and sulfonamide moiety .

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected oxidation products)?

- Methodology :

- Controlled Replication : Repeat reactions under inert atmosphere (N₂/Ar) to rule out moisture/oxygen interference, especially for sulfonamide stability .

- Analytical Triangulation : Combine HPLC-MS (to identify byproducts) and DFT calculations (Gaussian 09) to model reaction pathways and transition states .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to compare decomposition profiles (e.g., exothermic peaks at 120–140°C) .

Q. What methodologies assess the electronic properties of this compound for optoelectronic materials?

- Methodology :

- Cyclic Voltammetry : Measure redox potentials (e.g., HOMO/LUMO levels) in acetonitrile with TBAPF₆ as electrolyte .

- UV-Vis Spectroscopy : Analyze π→π* transitions (e.g., λmax ~270–300 nm for thiophene-dioxolane systems) and solvatochromic effects .

- Theoretical Modeling : Compute bandgap energies via time-dependent DFT (TD-DFT) using B3LYP/6-31G(d) basis sets .

Data-Driven Challenges

Q. How can regioselectivity be controlled during electrophilic substitution on the thiophene ring?

- Methodology :

- Directing Groups : Leverage sulfonamide’s meta-directing effects using nitration (HNO₃/H₂SO₄) or halogenation (NBS/FeCl₃) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 5-position due to enhanced charge localization .

- Catalytic Tuning : Employ AuCl₃ or Pd(OAc)₂ to direct cross-coupling reactions (e.g., Suzuki-Miyaura) at specific sites .

Q. What experimental approaches evaluate the oxidative stability of the dioxolane ring?

- Methodology :

- Accelerated Aging Studies : Expose the compound to H₂O₂ (3–30%) or mCPBA at 25–60°C, monitoring ring-opening via ¹H NMR (disappearance of dioxolane protons) .

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate degradation rate constants (k) under varying pH and temperature .

- Protective Strategies : Introduce steric hindrance (e.g., 2,2-dimethyl substitution) or electron-withdrawing groups to stabilize the dioxolane .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.